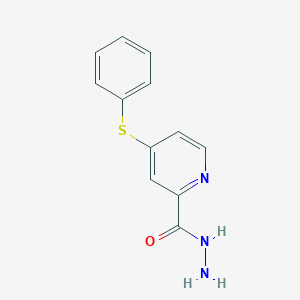

4-Phenylthiopicolinic acid hydrazide

Description

Contextual Significance of Hydrazide Functionalities in Organic and Medicinal Chemistry

The hydrazide functional group (-CONHNH₂) is a critical component in the design and synthesis of various biologically active molecules. wisdomlib.orgrjptonline.org Hydrazides are derivatives of carboxylic acids and hydrazine, and their importance is underscored by their role as precursors in the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles. mdpi.com This versatility makes them valuable intermediates in organic synthesis. wisdomlib.org

In medicinal chemistry, the hydrazide moiety is a well-established pharmacophore associated with a broad spectrum of biological activities. mdpi.comnih.gov A notable example is isonicotinic acid hydrazide (isoniazid), a frontline drug for the treatment of tuberculosis. mdpi.comhygeiajournal.com The biological significance of hydrazides extends to various other therapeutic areas, with derivatives exhibiting antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer properties. rjptonline.orgnih.gov The ability of the hydrazide group to form stable complexes with metal ions also contributes to its diverse biological roles. The presence of this functionality in 4-phenylthiopicolinic acid hydrazide suggests a potential for significant biological activity.

Table 1: Examples of Bioactive Hydrazide-Containing Compounds

| Compound Name | Therapeutic Application |

|---|---|

| Isoniazid | Antituberculosis mdpi.com |

| Isocarboxazid | Antidepressant (Monoamine oxidase inhibitor) mdpi.com |

| Benserazide | Anti-Parkinson's agent mdpi.com |

| Nialamide | Antidepressant (Monoamine oxidase inhibitor) mdpi.com |

Picolinic Acid Scaffolds and their Derivatives in Contemporary Chemical Sciences

Picolinic acid, or 2-pyridinecarboxylic acid, is a pyridine-based scaffold that has garnered considerable attention in chemical and pharmaceutical research. nih.gov As an isomer of nicotinic acid and isonicotinic acid, it possesses a unique arrangement of the carboxylic acid group relative to the nitrogen atom in the pyridine (B92270) ring, which influences its chemical and biological properties. sigmaaldrich.commerckmillipore.com Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds. nih.gov

The picolinic acid framework is a key component in molecules with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netresearchgate.net The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid group can participate in various interactions, making it a versatile scaffold for drug design. The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The incorporation of a picolinic acid scaffold in this compound provides a robust foundation for potential biological efficacy.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems from the synergistic potential of its constituent parts. The compound combines the proven biological relevance of the hydrazide functionality and the picolinic acid scaffold with the introduction of a 4-phenylthio substituent. This specific combination is not extensively documented, suggesting a novel area for research.

The introduction of a phenylthio group at the 4-position of the picolinic acid ring is expected to significantly influence the molecule's electronic properties and steric hindrance. This, in turn, could modulate its interaction with biological targets and potentially lead to novel or enhanced pharmacological activities. Research on related 4-phenylpicolinohydrazide derivatives has indicated potential antimicrobial and tuberculostatic activity, providing a strong basis for investigating the effects of the thioether linkage in this compound. mdpi.com

A comprehensive study of this compound would likely involve its synthesis, structural elucidation, and a broad screening for various biological activities. Given the known properties of its components, particular attention could be paid to its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Furthermore, the synthesis of this compound and its derivatives would contribute to the broader understanding of structure-activity relationships within this class of compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Benserazide |

| Carbon disulfide |

| Fonturacetam hydrazide |

| Hydrazine |

| Isocarboxazid |

| Isonicotinic acid hydrazide (Isoniazid) |

| Nialamide |

| Oxadiazoles |

| Phenyl isothiocyanate |

| Picolinic acid (2-Pyridinecarboxylic acid) |

| Pyrazoles |

| Pyridine |

| Tert-butyl carbazate |

| Triazoles |

| 4-phenylpicolinohydrazide |

| Ammonium thiocyanate |

| 2-bromo-1-phenylethanone |

| Potassium hydroxide |

| Methyl iodide |

| 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranosyl bromide |

Properties

CAS No. |

64064-57-9 |

|---|---|

Molecular Formula |

C12H11N3OS |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

4-phenylsulfanylpyridine-2-carbohydrazide |

InChI |

InChI=1S/C12H11N3OS/c13-15-12(16)11-8-10(6-7-14-11)17-9-4-2-1-3-5-9/h1-8H,13H2,(H,15,16) |

InChI Key |

ZXHIXCFNYQJPDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NC=C2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 4 Phenylthiopicolinic Acid Hydrazide

Strategic Approaches to the Synthesis of 4-Phenylthiopicolinic Acid Hydrazide

The construction of the this compound core involves several strategic considerations, primarily centered around the formation of the picolinic acid backbone and the subsequent introduction of the hydrazide functionality.

Conventional Multi-Step Reaction Pathways

The traditional synthesis of acid hydrazides, including this compound, typically follows a two-step process. neliti.comneliti.com This involves the initial esterification of the corresponding carboxylic acid, followed by treatment with hydrazine hydrate. neliti.comneliti.com For 4-phenylthiopicolinic acid, the synthesis would commence with the esterification of 4-phenylthiopicolinic acid, likely with an alcohol such as methanol or ethanol in the presence of an acid catalyst, to yield the corresponding ester. This intermediate is then subjected to hydrazinolysis, where the ester is refluxed with hydrazine hydrate to afford the desired this compound. nih.gov This well-established method, while reliable, often requires long reaction times and elevated temperatures. nih.gov

A general representation of this conventional pathway is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | 4-Phenylthiopicolinic acid, Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Reflux | Methyl 4-phenylthiopicolinate |

| 2. Hydrazinolysis | Methyl 4-phenylthiopicolinate | Hydrazine hydrate, Reflux | This compound |

Microwave-Assisted and Green Chemistry Synthetic Routes for Acid Hydrazides

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govmdpi.com For the synthesis of acid hydrazides, microwave irradiation can facilitate a one-step conversion of a carboxylic acid directly to its hydrazide by reacting it with hydrazine hydrate, bypassing the need for esterification. neliti.comnih.gov This approach is not only faster but also aligns with the principles of green chemistry by reducing energy consumption and potentially eliminating the use of hazardous solvents. rsc.org

Solvent-free reaction conditions, another tenet of green chemistry, have also been successfully applied to the synthesis of hydrazides, further minimizing the environmental impact of these chemical transformations. nih.gov

Comparison of Conventional and Microwave-Assisted Synthesis of Acid Hydrazides

| Parameter | Conventional Method | Microwave-Assisted Method |

| Number of Steps | Two (Esterification, then Hydrazinolysis) | One (Direct from acid) |

| Reaction Time | Hours to days nih.gov | Minutes neliti.comnih.gov |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free nih.gov |

| Yields | Good to excellent | Often higher than conventional methods nih.gov |

Precursor Design and Intermediate Derivatization Strategies

The design of precursors for the synthesis of this compound is crucial for an efficient and successful reaction pathway. The starting material, 6-hydrazinonicotinic acid hydrazide, serves as a versatile precursor, containing two nucleophilic centers: a hydrazine and a hydrazide moiety. arkat-usa.org This dual reactivity allows for chemoselective reactions. For instance, reaction with aryl or heteroaryl aldehydes can selectively occur at the more nucleophilic hydrazine group to form hydrazones, leaving the hydrazide group available for further modifications. arkat-usa.org

Intermediate derivatization is a powerful strategy to introduce structural diversity. Once the initial hydrazide is formed, it can be used as a building block for the synthesis of various heterocyclic systems. mdpi.com For example, the hydrazide can undergo cyclization reactions with various reagents to form oxadiazoles, pyrazoles, and other important heterocyclic scaffolds. arkat-usa.org This approach allows for the creation of a library of compounds with potentially diverse biological activities.

Structural Diversification and Synthesis of Analogues of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide range of analogues with tailored properties.

Modifications at the Hydrazide Moiety

The hydrazide functional group is a key site for derivatization. It can readily react with aldehydes and ketones to form hydrazones. mdpi.com This reaction is a cornerstone in the synthesis of a vast number of biologically active molecules. mdpi.comarkat-usa.org Furthermore, the hydrazide moiety can be acylated or can participate in cyclization reactions to generate various five-membered heterocycles. For instance, treatment of nicotinic acid hydrazides with isatin derivatives has been shown to yield potent antimycobacterial agents. nih.gov

Examples of heterocycles synthesized from acid hydrazides include:

1,3,4-Oxadiazoles: Formed by the cyclization of hydrazides. arkat-usa.org

Pyrazoles: Synthesized through condensation reactions with appropriate precursors. researchgate.net

Triazoles: Can be synthesized from hydrazide precursors.

Exploration of Substituent Effects on the Phenylthio Aromatic System

The phenylthio group in this compound provides another avenue for structural modification. The introduction of various substituents on the phenyl ring can significantly influence the electronic and steric properties of the molecule. This, in turn, can have a profound impact on its biological activity.

For example, in the context of antitubercular agents, the nature and position of substituents on an aromatic ring can dramatically alter the activity profile. mdpi.com A systematic exploration of different substituents, such as electron-donating and electron-withdrawing groups, at various positions (ortho, meta, para) of the phenylthio ring would be a logical step in a medicinal chemistry program aimed at optimizing the biological activity of this class of compounds. The lipophilicity of the molecule, which is a crucial factor for drug-likeness, can also be fine-tuned through such substitutions. nih.gov

Derivatization and Functionalization of the Picolinic Acid Core

The picolinic acid core of this compound offers several avenues for derivatization and functionalization, primarily leveraging the high reactivity of the hydrazide moiety. This functional group serves as a versatile handle for introducing a wide array of structural modifications, leading to the synthesis of diverse derivatives with potentially new chemical properties. The main strategies for the derivatization of this core involve condensation reactions to form hydrazones and cyclization reactions to construct various heterocyclic systems.

The terminal nitrogen atom of the hydrazide group is highly nucleophilic and readily reacts with electrophilic centers. This reactivity is the basis for many of the functionalization strategies employed for this class of compounds.

One of the most common derivatization methods for hydrazides is the condensation reaction with aldehydes and ketones. researchgate.netlibretexts.org This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, to yield the corresponding hydrazone derivatives. researchgate.net These hydrazones are characterized by the presence of a Schiff base (-N=CH-) linkage. The reaction is versatile, allowing for the introduction of a wide range of substituents on the aldehyde or ketone, thereby enabling the synthesis of a large library of derivatives.

Beyond the formation of hydrazones, the hydrazide group is a key precursor for the synthesis of various five-membered heterocyclic rings. These cyclization reactions significantly modify the structure of the picolinic acid core and are a major focus of derivative chemistry. Common heterocyclic systems synthesized from hydrazide precursors include 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. researchgate.net

The synthesis of 1,3,4-oxadiazole derivatives can be achieved by treating the parent hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This reaction proceeds through a dithiocarbazate intermediate which then undergoes cyclative dehydrosulfurization.

Similarly, 1,3,4-thiadiazole derivatives can be prepared. One common route involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under acidic or basic conditions. nih.govunisi.it The cyclization of acylthiosemicarbazides is a well-established method for obtaining substituted 1,3,4-thiadiazoles. nih.govunisi.it

Furthermore, the thiosemicarbazide intermediates can also be used to synthesize 1,2,4-triazole-3-thiones. unisi.it Treatment of the thiosemicarbazide with an aqueous base can induce cyclization to the triazole ring system. unisi.it These heterocyclic derivatives represent significant structural modifications of the original picolinic acid core and are often explored for their diverse chemical and biological activities.

The following table summarizes the key derivatization strategies for the picolinic acid core of this compound, focusing on the reactions of the hydrazide functional group.

| Derivative Class | Reactant(s) | General Conditions | Resulting Functional Group/Heterocycle |

| Hydrazones | Aromatic/Aliphatic Aldehydes or Ketones | Reflux in ethanol with catalytic acid | Schiff Base (-N=CH-R) |

| 1,3,4-Oxadiazoles | Carbon Disulfide, Potassium Hydroxide | Stirring in ethanol | 1,3,4-Oxadiazole-2-thiol |

| 1,3,4-Thiadiazoles | Aryl Isothiocyanates, Acid (e.g., H₂SO₄) | Formation of thiosemicarbazide intermediate followed by acid-catalyzed cyclization | 2-Arylamino-1,3,4-thiadiazole |

| 1,2,4-Triazoles | Aryl Isothiocyanates, Base (e.g., NaOH) | Formation of thiosemicarbazide intermediate followed by base-catalyzed cyclization | 4-Aryl-5-substituted-1,2,4-triazole-3-thione |

These synthetic methodologies highlight the versatility of the hydrazide group in the derivatization of the 4-phenylthiopicolinic acid core, enabling access to a wide range of functionalized molecules.

Advanced Spectroscopic and Analytical Elucidation of 4 Phenylthiopicolinic Acid Hydrazide and Its Derivatives

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The spectra are unique molecular fingerprints, arising from the vibrations of chemical bonds upon interaction with electromagnetic radiation.

FT-IR Spectroscopy: The FT-IR spectrum of 4-Phenylthiopicolinic acid hydrazide is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The hydrazide moiety gives rise to distinct vibrations: N-H stretching bands for the -NH₂ group typically appear in the 3200-3400 cm⁻¹ region, while the secondary amide N-H stretch is observed around 3200-3300 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is anticipated to be a strong absorption in the 1650-1680 cm⁻¹ range. The Amide II band, resulting from N-H bending and C-N stretching, is expected near 1600-1640 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine (B92270) and phenyl rings are predicted above 3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-S stretching vibration associated with the phenylthio group is typically weaker and found in the 700-600 cm⁻¹ range. spectrabase.comresearchgate.netvscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The C-S stretching bands, often weak in IR, are expected to give a more distinct signal in the Raman spectrum, typically between 600 and 750 cm⁻¹. royalholloway.ac.ukroyalholloway.ac.uk Aromatic ring vibrations, especially the ring-breathing modes of the phenyl and pyridine rings, will also produce strong Raman signals. The symmetric C-S-C stretching of the thioether linkage is also a characteristic Raman band. royalholloway.ac.ukresearchgate.net The S-H stretching band for thiols, which appears around 2570 cm⁻¹, would be absent, confirming the formation of the thioether bond. rsc.org

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

| N-H Stretch (asym & sym) | 3200-3400 | Weak | Hydrazide (-NH₂) |

| N-H Stretch | 3200-3300 | Weak | Hydrazide (-CONH-) |

| Aromatic C-H Stretch | >3000 | Strong | Pyridine, Phenyl Rings |

| C=O Stretch (Amide I) | 1650-1680 | Moderate | Hydrazide (-CONHNH₂) |

| N-H Bend (Amide II) | 1600-1640 | Moderate | Hydrazide (-CONH-) |

| Aromatic C=C/C=N Stretch | 1400-1600 | Strong | Pyridine, Phenyl Rings |

| C-S Stretch | 700-600 | Strong | Thioether (Ar-S-Ar) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display signals corresponding to each unique proton environment. The protons of the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The protons of the phenyl group attached to the sulfur atom will also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm. The hydrazide moiety will show two distinct signals: a broad singlet for the -NH proton, likely in the δ 9.0-11.0 ppm range, and another broad singlet for the terminal -NH₂ protons, which can appear over a wider range (e.g., δ 4.0-6.0 ppm) and are subject to exchange with deuterated solvents. researchgate.netresearchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing around δ 160-170 ppm. The aromatic carbons of the pyridine and phenyl rings will resonate in the δ 110-160 ppm range. The carbon atom of the pyridine ring attached to the sulfur (C-S) would be influenced by the electronegativity and shielding effects of the sulfur atom. ucf.educdnsciencepub.com Similarly, the carbon atom of the phenyl ring attached to sulfur will have a characteristic chemical shift. chemicalbook.comcdnsciencepub.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitive structure confirmation.

COSY: Would establish the connectivity between adjacent protons, for example, within the pyridine and phenyl rings, by showing cross-peaks between coupled protons.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Pyridine-H | 7.0 - 9.0 |

| ¹H | Phenyl-H | 7.2 - 7.6 |

| ¹H | -CONH - | 9.0 - 11.0 (broad) |

| ¹H | -NH₂ | 4.0 - 6.0 (broad) |

| ¹³C | C =O (Amide) | 160 - 170 |

| ¹³C | Aromatic C (Py, Ph) | 110 - 160 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the mass-to-charge ratio (m/z) with high precision.

For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The fragmentation pattern upon ionization (e.g., by Electron Impact or Electrospray Ionization) is predictable. wikipedia.org Key fragmentation pathways for hydrazides often involve the cleavage of the N-N bond. nih.govresearchgate.net Expected fragments would include ions corresponding to the picolinoyl moiety and the phenylthio-substituted pyridine ring. Intramolecular rearrangement reactions are also possible, which can lead to the formation of acid anions in negative ion mode. nih.gov

Expected Fragmentation Pattern:

Initial Ionization: Formation of the molecular ion [C₁₂H₁₁N₃OS]⁺.

α-Cleavage: Loss of the •NH₂ radical.

N-N Bond Cleavage: Cleavage of the hydrazide N-N bond to generate a [4-phenylthiopyridine-2-carbonyl]⁺ cation.

Pyridine Ring Fragmentation: Further fragmentation of the pyridine ring structure.

| m/z Value (Proposed) | Ion Structure | Fragmentation Pathway |

| 245 | [C₁₂H₁₁N₃OS]⁺ | Molecular Ion (M⁺) |

| 229 | [C₁₂H₁₀N₂OS]⁺ | Loss of •NH |

| 214 | [C₁₂H₁₀N₂S]⁺ | Loss of •CONH₂ |

| 186 | [C₁₁H₈NS]⁺ | Cleavage and loss of N₂H₃CO |

Electronic Spectroscopy (UV-Vis Absorption and Fluorescence) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically those involving π-electrons and non-bonding electrons in chromophores. The pyridine ring, the phenyl ring, and the carbonyl group in this compound all act as chromophores.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The presence of the sulfur atom as a heteroatomic substituent (auxochrome) on the pyridine ring is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid hydrazide. rsc.org The spectrum would likely exhibit strong absorptions in the 250-400 nm range due to the extended conjugation involving the phenylthio group and the pyridine system. Solvent polarity can also influence the position of these absorption bands. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Molecules with extended conjugated systems and aromatic rings, such as this compound, often exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). Characterizing the fluorescence properties, including the excitation and emission maxima and quantum yield, is important for understanding the molecule's photophysical behavior.

| Parameter | Expected Observation | Rationale |

| Absorption Maxima (λₘₐₓ) | 250-400 nm | π → π* transitions in the conjugated aromatic system. |

| Molar Absorptivity (ε) | High | Allowed π → π* transitions. |

| Fluorescence Emission | Possible | De-excitation from the first excited singlet state (S₁). |

| Solvent Effects | Solvatochromism | Changes in polarity can stabilize the ground or excited state differently. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. ucf.edu A successful single-crystal X-ray diffraction analysis of this compound would provide precise data on bond lengths, bond angles, and torsional angles.

Based on the crystal structure of the related compound isonicotinic acid hydrazide, one can anticipate key structural features. acs.orgacs.org The pyridine ring would be planar. The hydrazide group may exhibit some degree of twisting relative to the plane of the pyridine ring. The analysis would also reveal the conformation of the phenylthio group relative to the pyridine ring. Crucially, X-ray crystallography elucidates the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen, which dictate the crystal packing arrangement.

| Structural Parameter | Expected Finding from Analogue Structures | Significance |

| Pyridine Ring | Planar | Confirms aromaticity. |

| C=O Bond Length | ~1.23 Å | Typical for an amide carbonyl group. |

| N-N Bond Length | ~1.40 Å | Characteristic of a hydrazide linkage. acs.org |

| Intermolecular Interactions | Hydrogen bonds (N-H···O, N-H···N) | Governs crystal packing and solid-state properties. |

| Conformation | Potential twist between rings and hydrazide group | Reveals the molecule's preferred solid-state geometry. |

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA))

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For this compound, the TGA curve would indicate its thermal stability by showing the temperature at which decomposition begins. The thermogram would likely show a multi-step decomposition process corresponding to the sequential loss of different parts of the molecule, such as the hydrazide group followed by the fragmentation of the aromatic backbone. researchgate.netnih.govtsijournals.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. The DTA curve reveals thermal events such as melting, crystallization, and decomposition. For this compound, a sharp endothermic peak would be observed at its melting point. This would be followed by exothermic peaks at higher temperatures, corresponding to the decomposition processes observed in the TGA curve. researchgate.netazom.com

| Technique | Measurement | Expected Information for this compound |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, decomposition stages. |

| DTA | ΔT vs. Temperature | Melting point (endotherm), decomposition events (exotherms). |

Purity Assessment Methodologies (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Assessing the purity of a synthesized compound is a critical step in its characterization. Chromatography is the primary method used for this purpose.

Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. For this compound, a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane) would be developed to achieve a good retention factor (Rf) value (typically 0.3-0.5). The presence of a single spot under UV visualization would be an initial indicator of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or acetic acid), would be suitable for analyzing this compound. helixchrom.comhelixchrom.comresearchgate.net The purity would be determined by integrating the area of the main peak, with a high percentage area (e.g., >99%) indicating a pure compound. The retention time (Rt) under specific conditions is a characteristic property of the compound.

| Technique | Key Parameters | Purpose |

| TLC | Retention Factor (Rf), Mobile Phase | Rapid purity check, reaction monitoring. |

| HPLC | Retention Time (Rt), Peak Area % | Quantitative purity assessment, method development for analysis. |

Coordination Chemistry and Supramolecular Assemblies of 4 Phenylthiopicolinic Acid Hydrazide

Ligand Design Principles and Potential Coordination Modes of Hydrazide-Based Scaffolds

Hydrazide-based ligands are versatile building blocks in coordination chemistry due to their multiple potential donor sites. The design of a ligand like 4-phenylthiopicolinic acid hydrazide incorporates several key features that dictate its coordination behavior. The picolinic acid backbone provides a pyridine (B92270) nitrogen atom, which is a common coordination site. The hydrazide moiety (-CONHNH₂) introduces both a carbonyl oxygen and a terminal amino nitrogen, both of which can coordinate to a metal center.

The coordination modes of hydrazide-based scaffolds are diverse and can include:

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, such as the pyridine nitrogen or the carbonyl oxygen.

Bidentate Chelation: More commonly, hydrazides act as bidentate ligands, forming stable five- or six-membered chelate rings. For this compound, potential bidentate coordination could occur through the pyridine nitrogen and the carbonyl oxygen (N,O-coordination) or through the carbonyl oxygen and the terminal amino nitrogen (O,N-coordination).

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The presence of the phenylthio group at the 4-position of the pyridine ring can also influence the electronic properties of the ligand through inductive and resonance effects, which in turn can affect the strength of the coordination bonds.

Synthesis and Isolation of Metal Complexes with Various Transition and Main Group Metals

The synthesis of metal complexes with hydrazide ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents include ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

The general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chlorides, nitrates, acetates, or sulfates of transition metals like Cu(II), Ni(II), Co(II), Zn(II) or main group metals) in the chosen solvent, often with gentle heating and stirring. The resulting metal complex may precipitate out of the solution upon cooling or after a period of reflux. The isolated solid complex is then typically washed with a suitable solvent to remove any unreacted starting materials and dried. The nature of the metal ion, the metal-to-ligand molar ratio, the reaction temperature, and the pH of the solution can all influence the stoichiometry and structure of the final product.

Structural Characterization of Coordination Compounds (e.g., by X-ray Diffraction, Elemental Analysis, Molar Conductivity)

Other essential characterization techniques include:

Elemental Analysis (CHN Analysis): This method determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed empirical formula.

Molar Conductivity Measurements: The molar conductivity of a solution of the complex is measured to determine whether the complex is an electrolyte or a non-electrolyte. This helps in understanding if any anions from the metal salt are coordinated to the metal ion or exist as counter-ions in the crystal lattice.

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., FT-IR, UV-Vis, ESR)

Spectroscopic techniques are vital for elucidating the nature of the metal-ligand bonding:

Fourier-Transform Infrared (FT-IR) Spectroscopy: By comparing the FT-IR spectrum of the free ligand with that of the metal complex, one can identify the donor atoms involved in coordination. A shift in the vibrational frequencies of functional groups like the C=O (carbonyl) and N-H (amino) groups upon complexation provides evidence of their participation in bonding to the metal ion. researchgate.netresearchgate.net New bands in the far-IR region can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions within the molecule. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. Shifts in the absorption bands of the ligand upon coordination can also be indicative of complex formation. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy: For complexes containing paramagnetic metal ions (e.g., Cu(II), Co(II)), ESR spectroscopy is a powerful tool to probe the electronic environment of the metal center and provide information about the geometry of the complex.

A representative table of FT-IR data for a generic hydrazide ligand and its metal complex is shown below.

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Hydrazide Ligand | 3300, 3150 | 1680 | - | - |

| Metal Complex | 3250, 3100 | 1650 | 450 | 520 |

Note: This table is illustrative and does not represent data for this compound.

Influence of Metal Coordination on Electronic and Structural Properties of the Ligand

The coordination of a metal ion to a hydrazide ligand can significantly alter the ligand's electronic and structural properties. The formation of a metal-ligand bond involves the donation of electron density from the ligand's donor atoms to the metal center. This charge redistribution can lead to changes in bond lengths and angles within the ligand, which can be observed through X-ray diffraction.

Electronically, coordination can affect the energy levels of the ligand's molecular orbitals. This is often reflected in the UV-Vis spectra, where shifts in the absorption bands corresponding to electronic transitions within the ligand are observed upon complexation. The coordination can also influence the reactivity of the ligand.

Supramolecular Architecture and Self-Assembly Studies in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Ligands with multiple coordination sites, such as this compound, are excellent candidates for the construction of extended structures like coordination polymers and metal-organic frameworks (MOFs). Through self-assembly processes, the ligand can act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks.

In-Depth Computational Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough investigation into the theoretical and computational properties of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches for scholarly articles and research data, specific computational studies detailing the quantum chemical calculations, molecular dynamics simulations, structure-activity relationships, and mechanistic pathways for this particular molecule could not be located.

The inquiry sought to build a comprehensive profile of this compound, focusing on several key areas of computational chemistry. This included the use of Density Functional Theory (DFT) and Ab Initio methods for molecular geometry optimization, conformational analysis, and the examination of its electronic structure through Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy analysis. Additionally, the planned research was to cover the prediction of spectroscopic properties and the mapping of electrostatic potential surfaces.

Further aspects of the intended investigation were to include molecular dynamics simulations to understand the compound's conformational stability and its interactions with other molecules. The exploration of its structure-activity relationship (SAR) through computational modeling and the elucidation of its mechanistic pathways, such as potential radical scavenging mechanisms, were also primary objectives.

While a significant body of research exists on the computational analysis of related chemical structures, such as various hydrazide and hydrazone derivatives, this information is not directly applicable to this compound. The specific electronic and structural effects of the phenylthio- substituent on the picolinic acid hydrazide scaffold necessitate dedicated computational studies to generate accurate and reliable data.

The absence of such specific research means that data tables for molecular geometry, electronic properties, and simulated spectroscopic data for this compound cannot be generated at this time. Similarly, discussions on its conformational stability from molecular dynamics, its SAR profile from computational models, and its specific mechanistic pathways remain speculative without dedicated research.

This highlights a potential area for future research within the field of computational chemistry. A detailed theoretical study of this compound could provide valuable insights into its chemical behavior and potential applications.

Advanced Research Applications and Methodological Studies of 4 Phenylthiopicolinic Acid Hydrazide and Its Analogues Excluding Clinical and Safety Aspects

Exploration as Versatile Building Blocks in Heterocyclic Compound Synthesis

Acid hydrazides, including 4-phenylthiopicolinic acid hydrazide, are recognized as valuable synthons and intermediates in organic chemistry. researchgate.net Their unique chemical structure, featuring a reactive hydrazide moiety attached to a pyridine (B92270) ring with a phenylthio substituent, allows them to serve as foundational molecules for constructing a wide array of more complex heterocyclic compounds. Researchers utilize these hydrazides as starting materials in cyclization and condensation reactions to generate diverse heterocyclic systems.

The hydrazide functional group is a key player in these synthetic transformations. For instance, it can react with:

Anhydrides: Reaction with maleic or phthalic anhydride can yield pyridazine-3,6-dione and phthalazine-1,4-dione derivatives, respectively. tjpsj.orgdoaj.org

Carbon Disulfide: In the presence of a base like potassium hydroxide, hydrazides react with carbon disulfide to form 1,3,4-oxadiazole-2-thiol derivatives. tjpsj.orgdoaj.org This is a common route to introduce a five-membered heterocyclic ring.

Carboxylic Acids: Condensation with various carboxylic acids, often in the presence of a dehydrating agent like phosphorus oxychloride, leads to the formation of substituted 1,3,4-oxadiazoles. tjpsj.orgdoaj.org

Isothiocyanates: Reaction with isothiocyanates produces thiosemicarbazide intermediates, which can be further cyclized to form triazole or thiadiazole rings. tjpsj.orgresearchgate.net

Chalcones and other Carbonyls: Hydrazides readily react with chalcones (α,β-unsaturated ketones) and other carbonyl compounds like aldehydes and ketones to form hydrazones, which can then be cyclized to yield pyrazoline derivatives. tjpsj.orgdoaj.orgnih.gov

These reactions highlight the role of this compound and its analogues as key building blocks, enabling the synthesis of a variety of heterocyclic compounds with potential applications in different chemical fields. researchgate.netnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazide Precursors

| Reactant | Resulting Heterocyclic System | Typical Reaction Conditions |

|---|---|---|

| Maleic Anhydride | Pyridazine-3,6-dione | Reflux in an appropriate solvent |

| Carbon Disulfide / KOH | 1,3,4-Oxadiazole-2-thiol | Alcoholic solution, reflux |

| Substituted Carboxylic Acids / POCl₃ | Substituted 1,3,4-Oxadiazoles | Reflux |

| Isothiocyanates | 1,2,4-Triazoles / 1,3,4-Thiadiazoles | Stepwise reaction involving thiosemicarbazide intermediate followed by cyclization |

| Chalcones (α,β-unsaturated ketones) | Pyrazolines | Reflux, often with a catalytic amount of acid |

| Diethyl Malonate | Pyrazoline dione | Reflux in an appropriate solvent |

Development of Analytical Reagents and Chemo/Biosensors

The structural motifs present in this compound—namely the pyridine ring, the hydrazide group, and the thioether linkage—offer potential for the development of analytical reagents and sensors. The acyl hydrazone moiety, which can be easily formed from the hydrazide, is a particularly interesting functional group for sensing applications. Acyl hydrazones are known to be photoswitchable, meaning their conformation can be reversibly changed using light. acs.org

This photoswitching capability can be harnessed to create dynamic molecular systems. For example, molecules incorporating an acyl hydrazone group have been designed to form channels that can regulate the transport of ions and water. acs.org The change between the E- and Z-isomers upon photoirradiation can alter the stacking pattern of the molecules, thereby modifying the transport properties of the system. acs.org This concept suggests that derivatives of this compound could be investigated for creating photoresponsive materials or sensors where the binding or detection of an analyte is modulated by light. The pyridine nitrogen and the thioether sulfur atom can also act as potential coordination sites for metal ions, opening avenues for their use as colorimetric or fluorescent chemosensors.

Investigation in Materials Science

The chemical properties of this compound and its derivatives make them attractive candidates for various applications in materials science.

Corrosion Inhibitors: Hydrazide derivatives are widely studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netsemanticscholar.orgscielo.org.za These molecules can adsorb onto the metal surface, forming a protective film that mitigates corrosion. mdpi.commdpi.com The inhibition mechanism often involves the presence of heteroatoms (like nitrogen, oxygen, and sulfur in this compound), π-electrons from the aromatic rings, and lone pair electrons, which facilitate strong adsorption onto the metal surface. mdpi.com The effectiveness of these inhibitors generally increases with concentration. mdpi.com Both physisorption and chemisorption mechanisms have been proposed for different hydrazide derivatives, and their adsorption behavior often follows established models like the Langmuir isotherm. semanticscholar.orgmdpi.com

Functional Polymers: The hydrazide group is a versatile functional handle for the synthesis and modification of polymers. Poly(acryloyl hydrazide), for instance, has been used as a reactive scaffold that can be modified after polymerization. nih.govresearchgate.netrsc.org The hydrazide groups on the polymer backbone can react with a wide range of aldehydes to introduce various functionalities, creating a library of functional polymers from a single precursor. nih.gov This suggests that this compound could be incorporated into polymers, either as a monomer or as a modifying agent, to impart specific properties such as metal-binding capabilities or redox activity.

Dyes: The hydrazide-hydrazone moiety is a known chromophore used in the synthesis of dyes. Novel azo dyes containing this functional group have been synthesized and used for dyeing fabrics like polyester. nih.gov The condensation of a carbohydrazide with a suitable benzophenone derivative can create dyes with specific color properties. nih.gov The presence of the phenylthio group in this compound could be used to tune the electronic and spectral properties of such dyes.

General Methodologies for Studying Structure-Function Relationships

Understanding the relationship between the molecular structure of this compound analogues and their chemical function is paramount. A combination of spectroscopic and analytical techniques is employed to characterize these compounds and elucidate these relationships.

Structural Characterization: The precise chemical structures of newly synthesized hydrazides and their heterocyclic derivatives are confirmed using a suite of standard analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon framework of the molecule, confirming the connectivity of atoms and the presence of specific functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of functional groups, such as the N-H and C=O stretches of the hydrazide moiety and the C=N bond in hydrazone derivatives. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which is used to confirm the empirical formula. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing the properties of these molecules for a specific application. mdpi.com By systematically modifying the structure—for example, by changing substituents on the phenyl ring or altering the heterocyclic system derived from the hydrazide—researchers can observe how these changes affect a particular function, such as corrosion inhibition efficiency or radical scavenging activity. mdpi.com This approach allows for the rational design of more effective molecules. For instance, in the context of enzyme inhibition, the type and position of substituents on the aromatic rings of hydrazide-hydrazones have been shown to significantly influence their inhibitory potency. mdpi.com

Electrochemical Studies of Thio- and Hydrazide-Containing Pyridine Derivatives

The electrochemistry of pyridine derivatives is a field of significant interest due to their involvement in various redox processes. researchgate.net The presence of the electroactive thioether and hydrazide groups, in addition to the pyridine ring, makes this compound a candidate for electrochemical investigation. Electrochemical studies, often using techniques like cyclic voltammetry, can provide insights into the oxidation and reduction potentials of these molecules and the mechanisms of their redox reactions. researchgate.net

Studies on pyridine derivatives have shown that their electrochemical behavior is sensitive to the electrode material and the presence of other chemical species. rsc.org For example, the reduction potential of the pyridinium ion has been shown to be significantly different on platinum compared to silver, gold, or copper electrodes. rsc.org The hydrazide and hydrazine functionalities are also electrochemically active. The anodic reaction for hydrazine involves its oxidation to nitrogen and the hydrazonium ion, while the cathodic reaction is the reduction of the hydrazonium ion. dtic.mil Investigating the electrochemical properties of this compound would help in understanding its electron transfer capabilities, which is relevant for its potential use in electrocatalysis, sensors, or redox-active materials.

Investigation of Chemical Reactivity and Reaction Mechanisms (e.g., Radical Scavenging Activity as a chemical phenomenon)

The chemical reactivity of this compound is dominated by the nucleophilicity of the terminal nitrogen of the hydrazide group and its ability to participate in condensation and cyclization reactions as detailed in section 6.1. mdpi.com Beyond its role in synthesis, a key area of investigation is its reactivity towards free radicals.

Radical Scavenging Activity: Many hydrazide and hydrazone derivatives have been investigated for their antioxidant properties, specifically their ability to act as radical scavengers. researchgate.netmdpi.com This activity is typically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.commdpi.com The DPPH radical is a stable free radical with a deep violet color. In the presence of a radical scavenger (an antioxidant), the DPPH radical is reduced to the corresponding hydrazine (DPPH-H), a non-radical species, which results in a color change from violet to pale yellow. mdpi.comnih.gov

The efficiency of a compound as a radical scavenger is often quantified by its SC₅₀ or IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. mdpi.comnih.gov A lower IC₅₀ value indicates greater antioxidant activity. nih.gov The mechanism of scavenging involves the donation of a hydrogen atom from the antioxidant molecule (such as the N-H group of the hydrazide) to the DPPH radical. mdpi.com Studies have shown that the radical scavenging activity of hydrazide derivatives can be significant, with some compounds exhibiting high percentage scavenging at specific concentrations. researchgate.net This chemical property is investigated purely as a phenomenon of chemical reactivity, exploring the molecule's ability to participate in single-electron transfer or hydrogen atom transfer processes.

Q & A

What are the standard synthetic methodologies for preparing 4-phenylthiopicolinic acid hydrazide and its derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between thiopicolinic acid derivatives and phenyl-substituted hydrazines. A common approach includes:

- Step 1: Reacting thiopicolinic acid chloride with phenylhydrazine in anhydrous ethanol under reflux (70–80°C) for 6–8 hours .

- Step 2: Purification via recrystallization using ethanol/water mixtures to isolate the hydrazide derivative.

- Optimization: Adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and reaction time can improve yields. For derivatives, substituents on the phenyl ring are introduced via pre-functionalized hydrazines or post-synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.